molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B042471 p-Anisidine CAS No. 104-94-9

p-Anisidine

Cat. No. B042471
Key on ui cas rn: 104-94-9
M. Wt: 123.15 g/mol
InChI Key: BHAAPTBBJKJZER-UHFFFAOYSA-N
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Procedure details

Name
COc1ccc(N2Cc3nc(C(=O)O)nn3-c3cccnc32)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1nc(CCl)n(-c2cccnc2Cl)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([N:26]2[c:27]3[n:28][cH:29][cH:30][cH:31][c:32]3-[n:33]3[n:34][c:35]([C:36]([OH:37])=[O:38])[n:39][c:40]3[CH2:41]2)[cH:24][cH:25]1.[Cl:1][c:2]1[c:3](-[n:4]2[c:5]([CH2:6][Cl:7])[n:8][c:9]([C:10]([OH:11])=[O:12])[n:13]2)[cH:14][cH:15][cH:16][n:17]1>>[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([NH2:26])[cH:24][cH:25]1

Inputs

Step One
Name
COc1ccc(N2Cc3nc(C(=O)O)nn3-c3cccnc32)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(N2Cc3nc(C(=O)O)nn3-c3cccnc32)cc1
Name
O=C(O)c1nc(CCl)n(-c2cccnc2Cl)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1nc(CCl)n(-c2cccnc2Cl)n1

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(N)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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